(2S,3R)-2-aminohexane-1,3-diol
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Overview
Description
(2S,3R)-2-aminohexane-1,3-diol is a chiral amino alcohol with significant importance in organic chemistry and various scientific fields. This compound is characterized by its two stereocenters, making it an interesting subject for stereochemical studies. It is often used as a building block in the synthesis of more complex molecules and has applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-aminohexane-1,3-diol can be achieved through several methods. One common approach involves the stereoselective reduction of the corresponding keto alcohol. For instance, the reduction of 2-amino-3-ketohexane using a chiral catalyst can yield the desired diol with high enantioselectivity . Another method involves the use of chiral auxiliaries to control the stereochemistry during the reduction process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction parameters and improved scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-aminohexane-1,3-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Hexylamine derivatives.
Substitution: Halogenated hexane derivatives.
Scientific Research Applications
(2S,3R)-2-aminohexane-1,3-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,3R)-2-aminohexane-1,3-diol involves its interaction with various molecular targets, depending on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . In medicinal chemistry, it can modulate receptor activity by mimicking or blocking natural ligands .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-aminohexane-1,3-diol: Another stereoisomer with different biological activity and chemical properties.
(2R,3R)-2-aminohexane-1,3-diol: Exhibits distinct stereochemical behavior and reactivity compared to the (2S,3R) isomer.
(2R,3S)-2-aminohexane-1,3-diol: Another diastereomer with unique applications in stereoselective synthesis.
Uniqueness
The (2S,3R) configuration of 2-aminohexane-1,3-diol is unique due to its specific spatial arrangement, which imparts distinct reactivity and interaction with chiral environments. This makes it particularly valuable in asymmetric synthesis and the development of chiral drugs .
Properties
Molecular Formula |
C6H15NO2 |
---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
(2S,3R)-2-aminohexane-1,3-diol |
InChI |
InChI=1S/C6H15NO2/c1-2-3-6(9)5(7)4-8/h5-6,8-9H,2-4,7H2,1H3/t5-,6+/m0/s1 |
InChI Key |
DNLRJWGHGZRUON-NTSWFWBYSA-N |
Isomeric SMILES |
CCC[C@H]([C@H](CO)N)O |
Canonical SMILES |
CCCC(C(CO)N)O |
Origin of Product |
United States |
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